
Osmium--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium–ruthenium (1/1) is a compound consisting of equal parts osmium and ruthenium, both of which are members of the platinum group metals. These metals are known for their remarkable catalytic properties and resistance to corrosion. The combination of osmium and ruthenium in a 1:1 ratio results in a compound with unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of osmium–ruthenium (1/1) typically involves the fusion of osmium and ruthenium metals. One common method is the KOH/KNO₃ fusion, where the metals are fused in the presence of potassium hydroxide and potassium nitrate. This method is effective for dissolving the metals and forming the desired compound .
Industrial Production Methods: In industrial settings, osmium and ruthenium are often extracted from platinum ores. The metals are separated and purified through a series of chemical processes, including oxidative fusions and the use of complex halides. The resulting osmium and ruthenium are then combined in the desired ratio to produce osmium–ruthenium (1/1) .
Análisis De Reacciones Químicas
Types of Reactions: Osmium–ruthenium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, osmium tetroxide (OsO₄) and ruthenium tetroxide (RuO₄) are both strong oxidizing agents that can react with organic compounds to form hydroxylated products .
Common Reagents and Conditions: Common reagents used in reactions with osmium–ruthenium (1/1) include perfluorocarboxylic acids, which react with hydridonitrosyl complexes of osmium and ruthenium to form various products . These reactions often occur under boiling conditions in solvents such as toluene or 2-methoxyethanol .
Major Products Formed: The major products formed from reactions involving osmium–ruthenium (1/1) include hydroxylated organic compounds, nitrosyl complexes, and various coordination compounds. These products are valuable in both research and industrial applications .
Aplicaciones Científicas De Investigación
Osmium–ruthenium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation. In biology and medicine, osmium and ruthenium complexes have shown promise as anticancer agents due to their ability to inhibit mitochondrial respiration and induce cell death in cancer cells . Additionally, osmium–ruthenium (1/1) is used in the development of nanomaterials for applications in catalysis and sensing .
Mecanismo De Acción
The mechanism of action of osmium–ruthenium (1/1) in biological systems involves the inhibition of mitochondrial respiration. The compound interferes with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This results in oxidative stress and cell death . The molecular targets of osmium–ruthenium (1/1) include mitochondrial enzymes and DNA .
Comparación Con Compuestos Similares
Osmium–ruthenium (1/1) shares similarities with other platinum group metal compounds, such as ruthenium tetroxide and osmium tetroxide. its unique combination of osmium and ruthenium in a 1:1 ratio gives it distinct properties that make it more effective in certain applications. For example, osmium–ruthenium (1/1) has been shown to have enhanced cellular uptake and greater potency as an inhibitor of mitochondrial calcium uptake compared to its individual components .
List of Similar Compounds:- Ruthenium tetroxide (RuO₄)
- Osmium tetroxide (OsO₄)
- Ruthenium trichloride (RuCl₃)
- Osmium trichloride (OsCl₃)
- Ruthenium and osmium nitrosyl complexes
Propiedades
Número CAS |
64418-20-8 |
|---|---|
Fórmula molecular |
OsRu |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
osmium;ruthenium |
InChI |
InChI=1S/Os.Ru |
Clave InChI |
GIDFDWJDIHKDMB-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


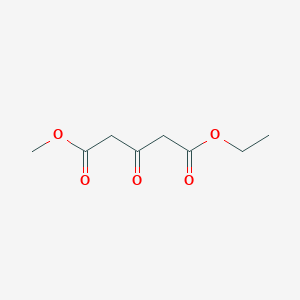
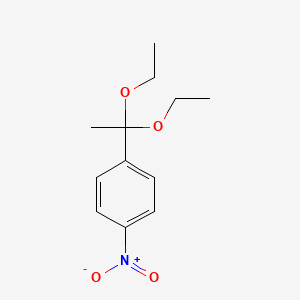
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
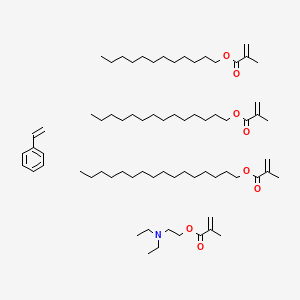

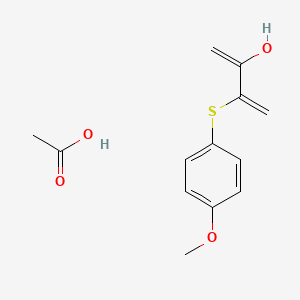


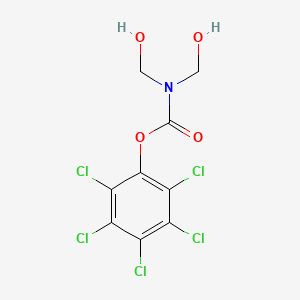

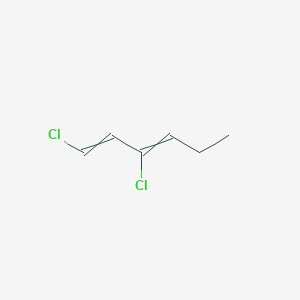


![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
